molecular formula C18H23FN2O4S2 B216516 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide

4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide

Cat. No. B216516
M. Wt: 414.5 g/mol
InChI Key: SWYUTQLARGBMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide, also known as FSPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective blocker of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons and other excitable cells. In

Mechanism of Action

4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide acts as a potent and selective blocker of voltage-gated sodium channels, specifically targeting the Nav1.7 isoform. This isoform is highly expressed in nociceptive neurons and plays a critical role in the transmission of pain signals. By blocking Nav1.7, this compound can effectively reduce the excitability of these neurons and alleviate pain. Additionally, this compound has been shown to have anticonvulsant and antiarrhythmic effects by blocking other sodium channel isoforms.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that are related to its mechanism of action. By blocking Nav1.7, this compound can reduce the influx of sodium ions into neurons and other excitable cells, which in turn reduces the amplitude and frequency of action potentials. This can lead to a reduction in pain sensation, as well as a decrease in the likelihood of seizures or cardiac arrhythmias. However, this compound may also have off-target effects on other ion channels or receptors, which could lead to unwanted side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide in lab experiments is its high potency and selectivity for Nav1.7. This allows researchers to study the specific role of this sodium channel isoform in various physiological and pathological processes. Additionally, this compound has a well-defined mechanism of action and can be used to test hypotheses about the function of sodium channels in a variety of cell types and tissues. However, one limitation of using this compound is its potential for off-target effects, which could confound experimental results. Additionally, this compound is a relatively new compound and its long-term effects on cells and tissues are not well understood.

Future Directions

There are a number of potential future directions for research on 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide. One area of interest is the development of new drugs that target Nav1.7 for the treatment of chronic pain. Additionally, this compound could be used to study the role of sodium channels in other physiological processes, such as muscle contraction and neurotransmitter release. Finally, further research is needed to fully understand the potential side effects and long-term effects of this compound on cells and tissues.

Synthesis Methods

The synthesis of 4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dipropyl-4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid with a high yield and purity.

Scientific Research Applications

4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide has been widely used in scientific research as a tool to study the role of voltage-gated sodium channels in various physiological and pathological processes. For example, this compound has been used to investigate the contribution of sodium channels to pain sensation, epilepsy, and cardiac arrhythmias. Additionally, this compound has been used to study the pharmacology of various sodium channel blockers and to screen for potential new drugs that target these channels.

properties

Molecular Formula

C18H23FN2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

4-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C18H23FN2O4S2/c1-3-13-21(14-4-2)27(24,25)18-11-7-16(8-12-18)20-26(22,23)17-9-5-15(19)6-10-17/h5-12,20H,3-4,13-14H2,1-2H3

InChI Key

SWYUTQLARGBMCC-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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